An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)methanamine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to (3-Bromo-5-chlorophenyl)methanamine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-Bromo-5-chlorophenyl)methanamine, a halogenated benzylamine derivative of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights to guide researchers in its effective utilization.
Introduction and Core Chemical Identity
(3-Bromo-5-chlorophenyl)methanamine is a primary amine featuring a disubstituted phenyl ring with bromine and chlorine atoms at the meta positions relative to the aminomethyl group. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in the design of novel bioactive molecules.
Key Identifiers:
| Identifier | Value |
| CAS Number | 917388-35-3[1][2][3][4] |
| Molecular Formula | C₇H₇BrClN[4] |
| Molecular Weight | 220.49 g/mol [4] |
| Synonyms | 3-Bromo-5-chlorobenzylamine |
Physicochemical and Spectroscopic Properties
Understanding the fundamental physicochemical and spectroscopic characteristics of (3-Bromo-5-chlorophenyl)methanamine is crucial for its handling, characterization, and application in synthetic workflows.
Table of Physicochemical Properties:
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The aromatic region would likely display three signals, each integrating to one proton, with splitting patterns determined by their meta-coupling. The benzylic protons would appear as a singlet, and the amine protons as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would reveal characteristic peaks for the aromatic carbons, with the carbon atoms attached to bromine and chlorine exhibiting shifts influenced by the halogen atoms. A distinct signal for the benzylic carbon would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ would be observed, aiding in structural confirmation. Predicted mass-to-charge ratios for various adducts are available.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring. The presence of C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region.
Synthesis and Reactivity
The synthesis of (3-Bromo-5-chlorophenyl)methanamine can be approached through several established synthetic routes, primarily involving the reduction of a corresponding nitrile or the reductive amination of an aldehyde.
Synthetic Pathways
Two primary and logical synthetic strategies are outlined below. The choice of pathway often depends on the availability of starting materials and the desired scale of the synthesis.
Pathway A: Reduction of 3-Bromo-5-chlorobenzonitrile
This approach involves the reduction of the nitrile group of 3-Bromo-5-chlorobenzonitrile to a primary amine. This transformation is typically achieved using strong reducing agents.
Caption: Synthesis of (3-Bromo-5-chlorophenyl)methanamine via nitrile reduction.
Pathway B: Reductive Amination of 3-Bromo-5-chlorobenzaldehyde
Reductive amination offers a versatile method for amine synthesis. In this case, 3-Bromo-5-chlorobenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation.
Caption: Synthesis via reductive amination of the corresponding aldehyde.
Experimental Protocols (Exemplary)
The following are generalized protocols based on standard organic chemistry procedures. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Reduction of 3-Bromo-5-chlorobenzonitrile with Lithium Aluminum Hydride (LiAlH₄)
-
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent.
-
Step-by-Step Methodology:
-
To a stirred suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-Bromo-5-chlorobenzonitrile in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while maintaining a low temperature.
-
Filter the resulting precipitate and wash it with THF or diethyl ether.
-
Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method, such as distillation under reduced pressure or column chromatography on silica gel.
-
Protocol 2: Reductive Amination of 3-Bromo-5-chlorobenzaldehyde
-
Rationale: This one-pot procedure involves the formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction. Sodium cyanoborohydride is a common reducing agent for this purpose as it is selective for the iminium ion over the aldehyde.
-
Step-by-Step Methodology:
-
Dissolve 3-Bromo-5-chlorobenzaldehyde and an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent such as methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the stirred solution. The pH of the reaction mixture should be maintained in a slightly acidic range (pH 6-7) to facilitate imine formation.
-
Stir the reaction at room temperature for several hours, or until completion as indicated by TLC.
-
Quench the reaction by adding water and then concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate to afford the crude product.
-
Purify the product as necessary, for example, by column chromatography.
-
Reactivity Profile
The reactivity of (3-Bromo-5-chlorophenyl)methanamine is primarily dictated by the nucleophilic primary amine and the substituted aromatic ring.
-
Amine Group Reactions: As a primary amine, it can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
-
Salt Formation: Reaction with acids to form the corresponding ammonium salts.
-
-
Aromatic Ring Reactions: The bromine and chlorine substituents are ortho, para-directing, but the overall electron-withdrawing nature of the halogens deactivates the ring towards electrophilic aromatic substitution. However, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, providing a handle for further molecular diversification.
Applications in Research and Drug Development
Substituted benzylamines are a well-established class of pharmacophores found in a wide range of biologically active compounds. The unique halogenation pattern of (3-Bromo-5-chlorophenyl)methanamine makes it a valuable building block for several reasons:
-
Modulation of Physicochemical Properties: The bromo and chloro substituents increase lipophilicity and can influence the pKa of the amine, which can be critical for membrane permeability and target binding.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.
-
Structural Versatility: The bromine atom serves as a versatile handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
While specific applications of (3-Bromo-5-chlorophenyl)methanamine are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The general class of substituted benzylamines has shown a diverse range of biological activities, including but not limited to, enzyme inhibition and receptor modulation.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (3-Bromo-5-chlorophenyl)methanamine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 3-bromo-5-chlorophenylamine, can provide guidance.[6]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation, Ingestion, and Skin Contact: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Hazard Statements for the related 3-Bromo-5-chlorophenylamine:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Researchers should treat (3-Bromo-5-chlorophenyl)methanamine with similar precautions until a specific MSDS becomes available.
Conclusion
(3-Bromo-5-chlorophenyl)methanamine is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for fine-tuning molecular properties and for late-stage functionalization. By understanding its chemical properties, synthetic routes, and reactivity, researchers can effectively incorporate this compound into their research and development programs to explore novel chemical space and develop new therapeutic agents.
References
-
PubChem. (n.d.). (3-bromo-5-chlorophenyl)methanamine. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 917388-35-3 | (3-bromo-5-chlorophenyl)methanamine. Retrieved from [Link]
-
Huateng Pharma. (n.d.). (3-Bromo-5-chlorophenyl)methanamine | CAS:917388-35-3. Retrieved from [Link]
-
PubChemLite. (n.d.). (3-bromo-5-chlorophenyl)methanamine (C7H7BrClN). Retrieved from [Link]
-
欣恒研科技有限公司. (n.d.). (3-Bromo-5-chlorophenyl)methanamine - CAS:917388-35-3. Retrieved from [Link]. inno-chem.com.cn/goods-2021253.html
-
PubChemLite. (n.d.). (3-bromo-5-chlorophenyl)methanamine (C7H7BrClN). Retrieved from [Link]
Sources
- 1. 917388-35-3|(3-Bromo-5-chlorophenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. (3-Bromo-5-chlorophenyl)methanamine - CAS:917388-35-3 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (3-Bromo-5-chlorophenyl)methanamine | CAS:917388-35-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. PubChemLite - (3-bromo-5-chlorophenyl)methanamine (C7H7BrClN) [pubchemlite.lcsb.uni.lu]
- 6. 3-BROMO-5-CHLOROPHENYLAMINE - Safety Data Sheet [chemicalbook.com]
